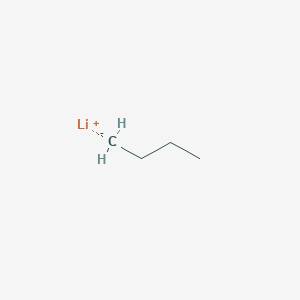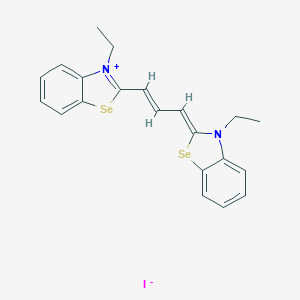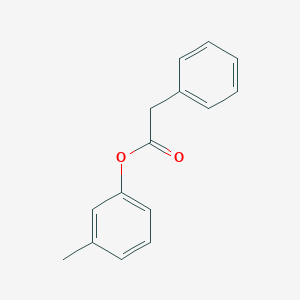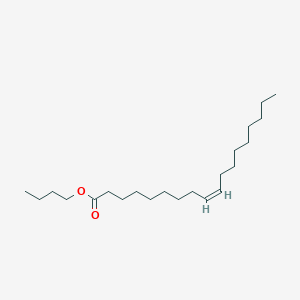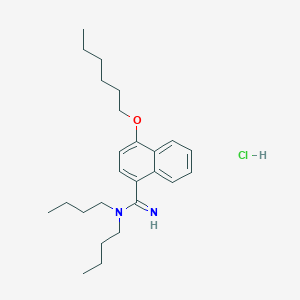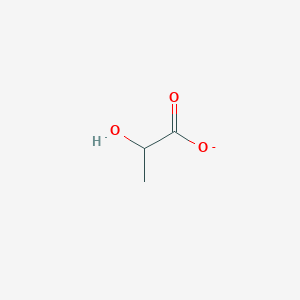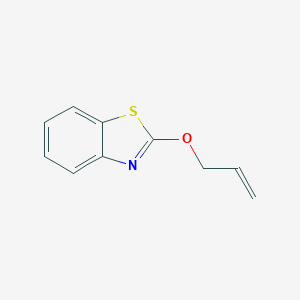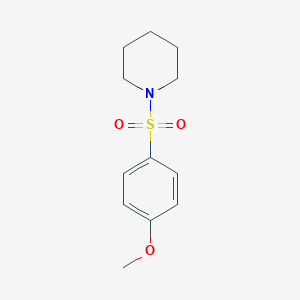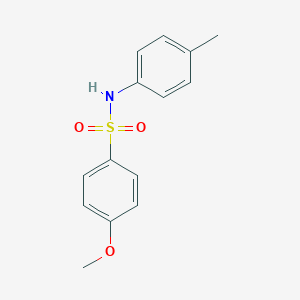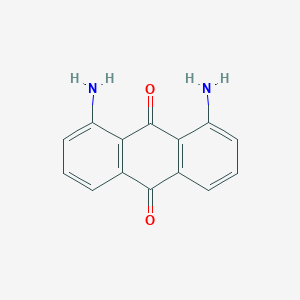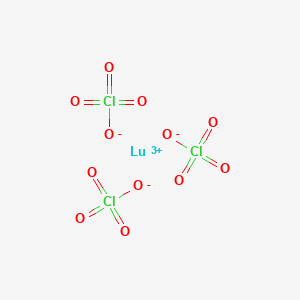
Lutetium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium perchlorate is an inorganic compound that is used in a variety of laboratory experiments and scientific research. It has a variety of applications in different scientific fields and is known for its stability and low reactivity.
Scientific Research Applications
Electrochemical Characterization : Lutetium(III) phthalocyanine complexes show distinct electrochemical behaviors, including reversible one-electron reductions and oxidations, in solutions containing tetra-n-butylammonium perchlorate (TBAP) (Kadish et al., 2001).
Spectroelectrochemical Analysis : Similar Lutetium(III) phthalocyanine complexes were investigated spectroelectrochemically, also in the presence of TBAP, demonstrating their potential in electrochemical applications (Yilmaz et al., 2003).
Thermodynamic Properties : A complex of Lutetium perchloric acid with l-glutaminic acid and imidazole was studied for its thermodynamic properties, revealing phase transitions and thermal decomposition behavior, indicating its potential in material science research (Lv et al., 2012).
Healthcare Applications : Lutetium bis-octaalkyl-substituted phthalocyanine shows chemichromic behavior with potential healthcare applications, especially in kinetic optical absorption spectroscopy (Pal et al., 2012).
Insertion Electrochemistry : Lutetium bisphthalocyanine microparticles demonstrate specific electrochemical properties important in the study of ion transfer and electrochemistry (Komorsky-Lovrič et al., 2007).
Radioisotope Production : Lutetium is significant in the production of radiopharmaceutical isotopes, as explored in the MEDICIS project, which aims to provide novel radioisotopes for nuclear medical imaging and radionuclide therapy (Gadelshin et al., 2017).
Crystal Structure Analysis : Anhydrous Lutetium Perchlorates' crystalline and molecular structures have been investigated, providing insights into their chemical and physical properties (Pascal et al., 1998).
Therapeutic Applications in Nuclear Medicine : Lutetium-177, a radionuclide, has emerged as a widely used therapeutic agent in nuclear medicine, highlighting the importance of lutetium in medical applications (Pillai & Knapp, 2015).
Mechanism of Action
Target of Action
Lutetium-177, a radioisotope of lutetium, is often used in medical applications . When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
Mode of Action
The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors . This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells . Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues .
Biochemical Pathways
The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways . By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells . The exact downstream effects can vary depending on the specific characteristics of the tumor cells.
Pharmacokinetics
The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body . It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity . The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery .
Result of Action
The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells . By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues . This can lead to a reduction in tumor size and potentially improve the patient’s condition .
Action Environment
The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment . Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Lutetium perchlorate can be achieved by the reaction between Lutetium oxide and Perchloric acid.", "Starting Materials": [ "Lutetium oxide", "Perchloric acid" ], "Reaction": [ "Add Lutetium oxide to a reaction vessel", "Slowly add Perchloric acid to the reaction vessel while stirring", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Lutetium perchlorate", "Wash the precipitate with cold water", "Dry the Lutetium perchlorate in a vacuum oven" ] } | |
| 14646-29-8 | |
Molecular Formula |
ClHLuO4 |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
lutetium;perchloric acid |
InChI |
InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
VGRYGQXARMZFEB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |
Canonical SMILES |
OCl(=O)(=O)=O.[Lu] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


